molecular formula C19H22N4O3S B2938585 2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941243-51-2

2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2938585
CAS No.: 941243-51-2
M. Wt: 386.47
InChI Key: AASMQEJCJQPWTR-UHFFFAOYSA-N
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Description

2-[4-(Piperidine-1-sulfonyl)phenyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a cyano group at position 4, a 4-(piperidine-1-sulfonyl)phenyl group at position 2, and a pyrrolidin-1-yl moiety at position 3. Its molecular formula is C25H27N5O3S, with a molecular weight of 477.58 g/mol . This compound is part of a broader class of 1,3-oxazole derivatives investigated for their pharmacological properties, particularly in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

2-(4-piperidin-1-ylsulfonylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c20-14-17-19(22-10-4-5-11-22)26-18(21-17)15-6-8-16(9-7-15)27(24,25)23-12-2-1-3-13-23/h6-9H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASMQEJCJQPWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Formation of the Pyrrolidine Ring: Pyrrolidine derivatives can be synthesized via cyclization of amino acids or through the reduction of pyrroles.

    Formation of the Oxazole Ring: This can be synthesized through cyclization reactions involving nitriles and amides under acidic or basic conditions.

    Coupling Reactions: The final compound is obtained by coupling the intermediate products using reagents such as sulfonyl chlorides and nitriles under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings.

    Reduction: Reduction reactions can be performed on the oxazole ring to modify its electronic properties.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the phenyl and oxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, nitriles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine and pyrrolidine rings may contribute to binding affinity and specificity, while the oxazole ring can modulate electronic properties and reactivity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs differ primarily in the sulfonyl-linked substituent (piperidine, pyrrolidine, or other heterocycles) and the nature of the amino group at position 5 of the oxazole ring. Key comparisons include:

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Available Quantity
2-[4-(Piperidine-1-sulfonyl)phenyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile C25H27N5O3S 477.58 Piperidine-1-sulfonyl, pyrrolidin-1-yl 2.4* 78 mg
D434-0722 : 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile C18H20N4O3S 372.44 Pyrrolidine-1-sulfonyl, pyrrolidin-1-yl 1.8* 38 mg
D434-0636 : 5-(4-Benzylpiperidin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile C27H30N4O3S 490.62 Piperidine-1-sulfonyl, 4-benzylpiperidin-1-yl 3.1* 67 mg
D434-0618 : 5-(Ethylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile C17H20N4O3S 360.43 Piperidine-1-sulfonyl, ethylamino 2.4 38 mg

Notes:

  • Pyrrolidine vs.
  • Benzylpiperidine Substitution (D434-0636) : The benzyl group increases steric bulk and lipophilicity (logP = 3.1), which may enhance membrane permeability but reduce aqueous solubility .

Critical Analysis of Structural Modifications

Electron-Withdrawing Effects : The sulfonyl group stabilizes the oxazole ring’s electron-deficient core, facilitating interactions with electron-rich biological targets. Piperidine’s larger ring size compared to pyrrolidine may reduce ring strain and improve synthetic yields .

In contrast, piperidine’s larger ring allows adaptive binding .

Biological Activity

The compound 2-[4-(Piperidine-1-sulfonyl)phenyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile (hereafter referred to as "the compound") is a heterocyclic organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine sulfonamide moiety and an oxazole ring, which are known for their diverse biological activities. The molecular formula is C18H22N4O2SC_{18}H_{22}N_4O_2S, with a molecular weight of approximately 358.46 g/mol.

Antibacterial Activity

Research has shown that compounds containing piperidine and sulfonamide groups exhibit significant antibacterial properties. For instance, studies have demonstrated that derivatives of piperidine can inhibit bacterial growth by disrupting bacterial cell wall synthesis and function. The compound's antibacterial efficacy was evaluated against various strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. The synthesized derivatives showed significant AChE inhibitory activity, suggesting potential therapeutic applications in cognitive disorders .

Anticancer Potential

The anticancer activity of the compound has also been explored. Studies indicate that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Notably, compounds with similar structures have been reported to exhibit selective toxicity towards tumor cells while sparing normal cells .

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the sulfonamide group facilitates binding to enzyme active sites, thereby inhibiting their function.
  • Cell Membrane Disruption : The hydrophobic nature of the oxazole ring may contribute to disrupting bacterial membranes, leading to cell lysis.
  • Apoptotic Pathways : By influencing apoptotic signaling pathways, the compound can promote programmed cell death in cancer cells.

Case Studies

  • Antibacterial Efficacy : In a study published in Brazilian Journal of Pharmaceutical Sciences, the synthesized derivatives were tested against multiple bacterial strains, yielding minimum inhibitory concentration (MIC) values that highlight their potential as effective antibacterial agents .
  • Neuroprotective Effects : A study focusing on AChE inhibition showed that certain derivatives could significantly lower AChE activity in vitro, suggesting their potential use in treating Alzheimer's disease .
  • Antitumor Activity : Research conducted on various cancer cell lines indicated that the compound could inhibit cell proliferation effectively, with IC50 values demonstrating its potency compared to standard chemotherapeutic agents .

Data Tables

Biological ActivityObserved EffectReference
AntibacterialSignificant inhibition
AChE InhibitionHigh inhibitory activity
AnticancerInduces apoptosis

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